7-Bromo-2-oxabicyclo[4.1.0]heptane
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Overview
Description
7-Bromo-2-oxabicyclo[4.1.0]heptane is a bicyclic organic compound that features a bromine atom and an oxygen atom within its structure. This compound is part of the oxabicycloheptane family, which is known for its unique ring structure that imparts interesting chemical properties. The presence of the bromine atom makes it a valuable intermediate in various organic synthesis reactions.
Mechanism of Action
Target of Action
Similar compounds, such as 7-oxanorbornanes, have been found to exhibit interesting biological activity .
Mode of Action
The exact mode of action of 7-Bromo-2-oxabicyclo[41It is known that 7-oxanorbornanes, which are structurally similar, can generate a wide chemodiversity in a highly stereoselective manner . This suggests that 7-Bromo-2-oxabicyclo[4.1.0]heptane may interact with its targets in a similar way.
Biochemical Pathways
It is known that 7-oxanorbornanes can be involved in various biochemical reactions, such as the diels–alder reaction of furans with olefinic or acetylenic dienophiles .
Result of Action
It is known that 7-oxanorbornanes and their derivatives have been found to be bioactive , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-oxabicyclo[4.1.0]heptane typically involves the bromination of 2-oxabicyclo[4.1.0]heptane. One common method is the addition of bromine to the double bond of 2-oxabicyclo[4.1.0]heptane under controlled conditions. This reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the selective formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-oxabicyclo[4.1.0]heptane.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include 2-oxabicyclo[4.1.0]heptane derivatives with various functional groups replacing the bromine atom.
Reduction Reactions: The major product is 2-oxabicyclo[4.1.0]heptane.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Scientific Research Applications
7-Bromo-2-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[4.1.0]heptane: The parent compound without the bromine atom.
7-Chloro-2-oxabicyclo[4.1.0]heptane: A similar compound with a chlorine atom instead of bromine.
7-Iodo-2-oxabicyclo[4.1.0]heptane: A similar compound with an iodine atom instead of bromine.
Uniqueness
7-Bromo-2-oxabicyclo[4.1.0]heptane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
7-bromo-2-oxabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-4-2-1-3-8-6(4)5/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILLARUMZBKVRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2Br)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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